molecular formula C18H15N3O5 B5189718 4-(2-methoxy-5-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione

4-(2-methoxy-5-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione

Cat. No.: B5189718
M. Wt: 353.3 g/mol
InChI Key: XAJDIYBQHCHMJW-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxy-5-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that belongs to the class of pyrazolines. It has been widely studied for its potential applications in scientific research, particularly in the areas of drug discovery and development. In

Mechanism of Action

The exact mechanism of action of 4-(2-methoxy-5-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. Additionally, it has been shown to protect against oxidative stress, which is implicated in many neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-methoxy-5-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in lab experiments is its versatility. It has been shown to have a wide range of potential applications, making it useful for researchers in many different fields. Additionally, it is relatively easy to synthesize, which makes it accessible to many researchers. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are many potential future directions for research on 4-(2-methoxy-5-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. One area of research could be to further explore its potential use as a drug candidate for various diseases. For example, it could be studied for its potential use in treating other neurodegenerative disorders, such as Huntington's disease or multiple sclerosis. Additionally, it could be studied for its potential use in treating viral infections, such as COVID-19. Another area of research could be to further elucidate its mechanism of action, which could lead to the development of more targeted therapies. Finally, it could be studied for its potential use in combination with other drugs or therapies, which could enhance its effects and reduce any potential side effects.

Synthesis Methods

The synthesis of 4-(2-methoxy-5-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the condensation of 4-methylacetophenone and 5-nitro-2-methoxybenzaldehyde in the presence of sodium hydroxide and acetic acid. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. This synthesis method has been well-established in the literature and has been used by many researchers to obtain this compound for their studies.

Scientific Research Applications

4-(2-methoxy-5-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential drug candidate for various diseases. For example, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

(4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-11-3-5-13(6-4-11)20-18(23)15(17(22)19-20)10-12-9-14(21(24)25)7-8-16(12)26-2/h3-10H,1-2H3,(H,19,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJDIYBQHCHMJW-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OC)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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